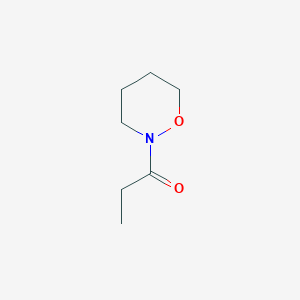

1-(Oxazinan-2-yl)propan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The InChI code for 1-(Oxazinan-2-yl)propan-1-one is 1S/C7H13NO2/c1-2-7(9)8-5-3-4-6-10-8/h2-6H2,1H3 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis

While specific chemical reactions involving 1-(Oxazinan-2-yl)propan-1-one are not available, the synthesis process mentioned above involves an intermolecular cyclization reaction .Physical And Chemical Properties Analysis

The molecular weight of 1-(Oxazinan-2-yl)propan-1-one is 143.19 . Further physical and chemical properties are not available in the current data.Applications De Recherche Scientifique

New Synthetic Methodologies

Efficient Synthesis of N-Substituted 1,3-Oxazinan-2-ones : A novel synthesis approach involving a three-component, one-pot reaction was developed to produce N-substituted 1,3-oxazinan-2-ones efficiently. This method utilizes tetraethylammonium bicarbonate, 1,3-dibromopropane, and a primary amine, demonstrating the versatility of these compounds in synthetic chemistry (Trifunović et al., 2010).

Facile Synthesis via Carbonate Chemistry : A high-yielding synthesis route starting from 3-amino-1-propanols and ethylene carbonate in the presence of triazabicyclodecene catalyst showcases the formation of 1,3-oxazinan-2-ones through intermolecular cyclization. This method highlights the simplicity and efficiency of producing these compounds, which are of interest due to their potential applications in synthetic and medicinal chemistry (Aricò et al., 2016).

Potential Applications in Drug Discovery

Construction of Biologically Active Heterocycles : A phosphine-mediated tandem reaction of ynones with 2-azido alcohols was developed to construct 1,4-oxazepines and 1,3-oxazines. This method is promising for the preparation of synthetically useful and biologically active heterocycles, potentially useful in the development of new pharmaceuticals (François-Endelmond et al., 2010).

Synthesis of Chiral 1,3-Oxazinan-2-ones : A new synthetic method for chiral 1,3-oxazinan-2-ones from carbohydrate derivatives demonstrates their utility as intermediates in pharmaceutical compound synthesis and amino alcohols production. This highlights the significance of these compounds in the development of chiral drugs and molecules with specific biological activity (Ella-Menye et al., 2005).

Propriétés

IUPAC Name |

1-(oxazinan-2-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-2-7(9)8-5-3-4-6-10-8/h2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFBHJWLLLBAMAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCCO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Oxazinan-2-yl)propan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-4-{9-methyl-7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine](/img/structure/B2692589.png)

![1-{[1,3-dimethyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide](/img/structure/B2692595.png)

![7-chloro-3-[(2R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]quinazolin-4-one](/img/no-structure.png)

![8-ethyl-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2692600.png)

![N-[[5-methylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2692601.png)

![5-(Methoxycarbonyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2692602.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2692605.png)

![Ethyl 2-[[(Z)-3-(3-bromo-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2692607.png)

![N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2692609.png)